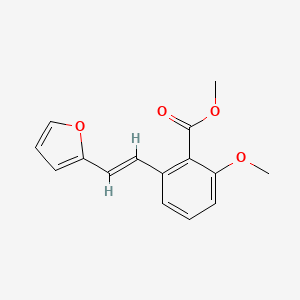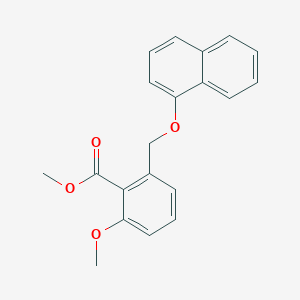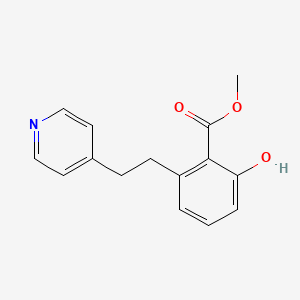![molecular formula C27H26N2O2 B6339473 2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine CAS No. 365542-43-4](/img/structure/B6339473.png)
2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such complex pyridine-containing compounds often involves transition metal-catalyzed carbon–carbon bond-forming reactions . One of the most widely applied methods is the Suzuki–Miyaura (SM) cross-coupling . This method uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine core with various functional groups attached. These include methoxy groups and phenyl rings, which can influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key process in the synthesis of this compound . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, forming a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine Applications
The compound 2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine is a complex organic molecule that may have several scientific research applications. Below is a detailed analysis of potential applications across various fields, each with a dedicated section.
Organic Synthesis: Benzylic Modification: This compound can be utilized in organic synthesis, particularly in reactions at the benzylic position. The benzylic carbon atoms in this molecule are prime sites for free radical bromination , nucleophilic substitution , and oxidation processes . These reactions are fundamental in creating a variety of derivatives for further research and development in organic chemistry.
Cross-Coupling Reactions: Suzuki–Miyaura Coupling: The presence of pyridine and phenyl rings in the compound makes it a potential candidate for Suzuki–Miyaura cross-coupling reactions . This application is significant in the pharmaceutical industry for the synthesis of complex drug molecules, as it allows the formation of carbon-carbon bonds under mild conditions.
Heterocyclic Chemistry: Pyridine Derivatives: In heterocyclic chemistry, this compound could be used to synthesize 2-substituted pyridine N-oxides . These derivatives are important in the development of new materials and pharmaceuticals due to their unique chemical properties.
Medicinal Chemistry: Metabolite Analysis: The methoxy and pyridyl groups suggest that this compound could be a metabolite or a precursor in the synthesis of metabolites related to drugs like Omeprazole . Understanding its role in metabolism could lead to insights into drug efficacy and the design of better therapeutic agents.
Wirkmechanismus
Target of Action
The compound is related to the suzuki–miyaura coupling reaction , which is a type of palladium-catalyzed cross-coupling reaction. This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium forms a new bond with an electrophilic organic group, resulting in the oxidation of palladium . In the transmetalation step, a nucleophilic organic group is transferred from boron to palladium . The compound “2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine” likely participates in this reaction, although the
Eigenschaften
IUPAC Name |
2-[2-[4-[2-methoxy-5-(2-pyridin-2-ylethyl)phenoxy]phenyl]ethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-30-26-17-12-22(9-14-24-7-3-5-19-29-24)20-27(26)31-25-15-10-21(11-16-25)8-13-23-6-2-4-18-28-23/h2-7,10-12,15-20H,8-9,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVHHJSRWRBIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CC=CC=N2)OC3=CC=C(C=C3)CCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339404.png)
![2-[2-(1H-Indol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339408.png)
![2-[2-(4-Chloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339412.png)
![3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester; 95%](/img/structure/B6339417.png)

![2-[2-(3-Diethylamino-1-oxo-1H-benzo[f]chromen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339430.png)


![4-[2-[4-[2-methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline dihydrochloride](/img/structure/B6339459.png)
![3-Bromo-6-[2-(5-chloro-thiophen-2-yl)-vinyl]-2-hydroxy-benzoic acid ethyl ester](/img/structure/B6339465.png)
![2-Methyl-6-{2-[5-(toluene-4-sulfonyl)-thiophen-2-yl]-vinyl}-benzoic acid methyl ester](/img/structure/B6339478.png)

![2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride](/img/structure/B6339488.png)
![Methyl 2-hydroxy-6-[(E)-2-[3-hydroxy-2-(methoxycarbonyl)phenyl]ethenyl]benzoate](/img/structure/B6339505.png)